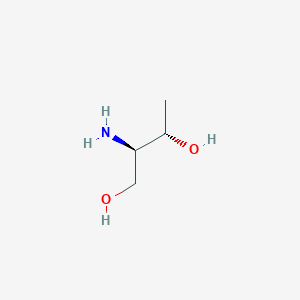

(2R,3S)-2-aminobutane-1,3-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3S)-2-aminobutane-1,3-diol is a chiral amino alcohol with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, making it one of the stereoisomers of 2-aminobutane-1,3-diol. The presence of both amino and hydroxyl functional groups in its structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-aminobutane-1,3-diol typically involves the stereoselective reduction of appropriate precursors. One common method is the reduction of 2-aminobutan-1,3-dione using chiral catalysts to ensure the desired stereochemistry. Another approach involves the use of enzymatic resolution techniques to separate the desired stereoisomer from a racemic mixture.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. Microbial fermentation using genetically engineered strains can produce the compound in high yields. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the pure stereoisomer .

化学反应分析

Types of Reactions: (2R,3S)-2-aminobutane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Tosyl chloride or thionyl chloride can be used to convert hydroxyl groups into tosylates or chlorides, which can then undergo nucleophilic substitution.

Major Products:

Oxidation: Formation of 2-aminobutan-1,3-dione.

Reduction: Formation of 2-aminobutan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₄H₁₁NO₂

- Chirality : Contains two chiral centers, allowing for multiple stereoisomers.

- Functional Groups : Features both amino (-NH₂) and hydroxyl (-OH) groups.

Chemistry

(2R,3S)-2-aminobutane-1,3-diol serves as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution enhances its utility in organic synthesis.

Types of Reactions :

- Oxidation : Converts hydroxyl groups to ketones or aldehydes.

- Reduction : Can be reduced to form primary amines or other alcohols.

- Substitution : Hydroxyl groups can be replaced with different functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones/Aldehydes |

| Reduction | Lithium aluminum hydride | Primary Amines |

| Substitution | Tosyl chloride | Substituted Derivatives |

Biology

The compound is studied for its role in various biochemical pathways. It has been shown to interact with enzymes and receptors, influencing biological responses.

Key Findings :

- Enzyme Inhibition : Inhibits threonine dehydratase, affecting amino acid metabolism.

- Receptor Interaction : Forms hydrogen bonds with biological receptors, potentially modulating cellular responses.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It acts as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

Research Highlights :

- Investigated for its pharmacological effects using computer-aided drug design.

- Potential applications in drug development due to its interaction with multiple biological targets.

Industry

This compound is utilized in the production of fine chemicals, agrochemicals, and polymers. Its versatility as a precursor for various chemical syntheses makes it valuable in industrial applications.

Comparative Analysis of Stereoisomers

The biological activity and chemical properties of this compound can be contrasted with its stereoisomers:

| Compound Name | Stereochemistry | Unique Features |

|---|---|---|

| (2R,3R)-2-aminobutane-1,3-diol | 2R, 3R | Different binding affinities compared to (2R,3S) |

| (2S,3S)-2-aminobutane-1,3-diol | 2S, 3S | Varies in reactivity due to stereochemical differences |

| (2S,3R)-2-aminobutane-1,3-diol | 2S, 3R | Distinct biological activities compared to (2R,3S) |

The distinct configurations lead to varying reactivities and biological profiles. For instance, while the (2R,3R) isomer may exhibit similar functionalities as (2R,3S), their interactions with enzymes can differ significantly due to stereochemical factors.

作用机制

The mechanism of action of (2R,3S)-2-aminobutane-1,3-diol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The compound can also act as a ligand for metal ions, influencing their catalytic activity in biochemical pathways .

相似化合物的比较

- (2S,3R)-2-aminobutane-1,3-diol

- (2R,3R)-2-aminobutane-1,3-diol

- (2S,3S)-2-aminobutane-1,3-diol

Comparison: (2R,3S)-2-aminobutane-1,3-diol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. For example, the (2R,3R) and (2S,3S) stereoisomers may exhibit different reactivity and binding affinities to enzymes and receptors, leading to distinct biological activities. The (2S,3R) stereoisomer, on the other hand, may have similar but not identical properties due to the inversion of configuration at one of the chiral centers .

生物活性

(2R,3S)-2-aminobutane-1,3-diol, also known as a chiral amino alcohol, has garnered attention in biochemical research due to its significant biological activities. This compound is characterized by its unique stereochemistry and the presence of both amino and hydroxyl functional groups, which enable it to interact with various biological receptors and enzymes.

Chemical Structure and Properties

- Molecular Formula : C₄H₁₁NO₂

- Chirality : The compound features two chiral centers, allowing for multiple stereoisomers.

- Functional Groups : Contains amino (-NH₂) and hydroxyl (-OH) groups which facilitate hydrogen bonding and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and influence metabolic pathways. Key mechanisms include:

- Enzyme Inhibition : Research indicates that this compound can inhibit threonine dehydratase, an enzyme critical in amino acid metabolism. Such inhibition can affect metabolic processes and potentially lead to therapeutic applications in metabolic disorders.

- Receptor Interaction : The compound's structural features allow it to bind to specific receptors, influencing cellular signaling pathways. This interaction can lead to various biological responses, including modulation of enzyme activity and receptor activation or inhibition.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

- Potential Therapeutic Applications : Due to its ability to interact with various enzymes and receptors, it is being investigated for potential applications in drug development, particularly in the context of metabolic diseases and enzyme-related disorders.

- Role as a Biochemical Probe : Its unique functional groups make it a valuable tool in biochemical assays for studying enzyme mechanisms and metabolic pathways.

Research Findings and Case Studies

Several studies have highlighted the biological significance of this compound:

- Enzyme Activity Studies : A study demonstrated that this compound could significantly inhibit the activity of threonine dehydratase in vitro. This finding suggests potential applications in regulating amino acid metabolism.

- Pharmacological Research : Another investigation utilized computer-aided drug design methods to predict the pharmacological effects of this compound. The results indicated promising interactions with several biological targets, suggesting avenues for further pharmacological exploration.

Comparative Analysis of Stereoisomers

The biological activity of this compound can be contrasted with its stereoisomers:

| Compound Name | Stereochemistry | Unique Features |

|---|---|---|

| (2R,3R)-2-aminobutane-1,3-diol | 2R, 3R | Different binding affinities compared to (2R,3S) |

| (2S,3S)-2-aminobutane-1,3-diol | 2S, 3S | Varies in reactivity due to stereochemical differences |

| (2S,3R)-2-aminobutane-1,3-diol | 2S, 3R | Distinct biological activities compared to (2R,3S) |

The distinct configurations of these isomers lead to varying reactivities and biological profiles. For instance, while (2R,3R) may exhibit similar functionalities as (2R,3S), their interactions with enzymes can differ significantly due to stereochemical factors.

属性

IUPAC Name |

(2R,3S)-2-aminobutane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes the gas chromatographic behavior of L-allo-threoninol unique compared to other similar compounds?

A1: L-allo-threoninol, when separated into its enantiomers using gas chromatography with a chiral stationary phase (specifically Chirasil-L-Val), exhibits an unexpected elution order. Contrary to the typical pattern where the L-enantiomer elutes before the D-enantiomer, D-allo-threoninol elutes first []. This unusual behavior is attributed to the varying influence of the asymmetric centers within the molecule. This finding highlights the complexity of enantiomer separation and the need for refined models that account for the unique properties of allo-compounds [].

Q2: Why is the ability to synthesize L-allo-threoninol and its stereoisomers important in organic chemistry?

A2: L-allo-Threoninol and its stereoisomers, classified as 2,4-diamino-2,4,6-trideoxysugars (DADTH), are important building blocks for synthesizing biologically relevant molecules. A new synthetic route utilizing a chiral iridium-H8-BINAP catalyst allows for the diastereoselective synthesis of these DADTH stereoisomers in a more efficient and controlled manner compared to previous methods []. This improved synthesis allows researchers to access these important building blocks more readily for further study and application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。